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Compound of Interest

Compound Name: Cinnamtannin B1

Cat. No.: B1669054

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and
stereochemical determination of Cinnamtannin B1, a trimeric A-type proanthocyanidin. Found
in various species of the Cinnamomum genus, this natural product has garnered significant
interest for its diverse biological activities. This document details the key experimental
methodologies, presents a consolidated summary of quantitative spectroscopic data, and
visualizes the structural relationships and experimental workflows.

Structural Characterization of Cinnamtannin B1

The definitive structure of Cinnamtannin B1 has been established as epicatechin-

(2B -0~ 7,43 - 8)-epicatechin-(4 — 8)-epicatechin. This complex architecture, featuring both
A-type and B-type interflavan linkages, has been meticulously pieced together through a
combination of advanced spectroscopic technigques.

Molecular Formula and Mass Spectrometry

High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) has been instrumental
in determining the molecular formula of Cinnamtannin B1 as CasH3601s.[1] This technique
provides a highly accurate mass measurement, which is a fundamental first step in the
structural elucidation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance
(NMR) spectroscopy has been the cornerstone of elucidating the complex connectivity and
stereochemistry of Cinnamtannin B1. Experiments such as ‘H NMR, 13C NMR, DEPTQ-135,
Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and
Heteronuclear Multiple Bond Correlation (HMBC) have been employed to assign the proton
and carbon signals and to establish the linkages between the three epicatechin units.[1][2]

Stereochemistry Determination

The relative and absolute stereochemistry of Cinnamtannin B1 has been confirmed through a
combination of NMR techniques, including *H iterative Full Spin Analysis (HiFSA), and
Electronic Circular Dichroism (ECD).[1] ECD spectroscopy is particularly powerful for
determining the absolute configuration of chiral molecules by measuring the differential
absorption of left- and right-circularly polarized light.[1]

Quantitative Data Summary

The following table summarizes the *H and 3C NMR chemical shift assignments for
Cinnamtannin B1, compiled from published literature.[2] These data are crucial for the
identification and verification of this compound in natural extracts and synthetic samples.
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1H Chemical Shift (ppm, J in

Position 13C Chemical Shift (ppm)
Hz)
Unit | (Top)
2 99.8 -
3 66.5 4.15 (d, 3.4)
4 28.9 3.30 (d, 3.4)
4a 106.1 -
5 155.0 -
6 97.2 6.01 (s)
7 156.4 _
8 100.2 -
8a 153.2 -
1 1315 -
2' 115.0 6.98 (d, 1.8)
5 115.7 6.78 (d, 8.2)
6' 118.9 6.85 (dd, 8.2, 1.8)
Unit Il (Middle)
2 79.1 5.15 (br s)
3 72.1 4.28 (m)
4 36.9 4.88 (d, 4.0)
4a 106.9 -
5 156.9 -
6 96.0 6.08 (s)
7 157.6 -
8 107.2 -
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8a 154.5
1 132.0

2 115.2 7.05 (d, 1.8)

5 115.9 6.80 (d, 8.2)

6 119.1 6.90 (dd, 8.2, 1.8)

Unit Il (Bottom)

2 80.5 4.75 (d, 7.8)

3 67.5 4.05 (m)

A 085 2.85 (dd, 16.5, 5.5), 2.75 (dd,
16.5, 8.5)

4a 100.1

5 157.0

6 95.8 5.95 (s)

7 156.8

8 106.5

8a 155.8

1 131.8

2' 115.5 7.10 (d, 1.8)

5' 116.1 6.82 (d, 8.2)

6' 119.5 6.95 (dd, 8.2, 1.8)

Note: Chemical shifts are reported in ppm relative to TMS. Data acquired in Methanol-da.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the
structural elucidation of Cinnamtannin B1.
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Isolation and Purification

Cinnamtannin B1 is typically isolated from the bark of Cinnamomum species. A general
workflow for its isolation is as follows:

<l>

Extraction with Acetone or MethanoD

:

(Concentration under Reduced Pressura

:

Liquid-Liquid Partitioning
(e.g., with Ethyl Acetate and Water)

:

Column Chromatography
(e.g., Sephadex LH-20)

:

Preparative HPLC
(e.g., Reversed-Phase C18)

Click to download full resolution via product page

Figure 1. General workflow for the isolation of Cinnamtannin B1.
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High-Resolution Electrospray lonization Mass
Spectrometry (HRESIMS)

Instrument: Agilent 6530 Accurate-Mass Q-TOF LC/MS system or similar.[3]
lonization Mode: Positive ion mode.

Mobile Phase: A typical mobile phase is a gradient of water with 0.1% formic acid and
acetonitrile.[3]

Sample Preparation: The purified compound is dissolved in a suitable solvent like methanol
at a concentration of approximately 1 mg/mL.

Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of
the molecular ion ([M+H]*), which is then used to calculate the elemental composition. For
Cinnamtannin B1, the protonated molecule is observed at m/z 865.1980, corresponding to
the molecular formula CasH37018%.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrument: Bruker AVANCE Il 400 MHz or 900 MHz NMR spectrometer, or equivalent.[1][3]
Solvent: Methanol-d4 is a commonly used solvent.[1]

Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).[1]

'H NMR: Standard pulse sequences are used to acquire the proton spectrum.

13C NMR: Proton-decoupled spectra are acquired to observe all carbon signals. DEPTQ-135
experiments can be used to differentiate between CH, CHz, and CHs groups.

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to acquire these
spectra, which are essential for establishing proton-proton and proton-carbon correlations,
respectively. These correlations are pieced together to build the carbon skeleton and
determine the points of linkage between the epicatechin units.

Data Processing: NMR data is processed using software such as Bruker TopSpin. Chemical
shifts are referenced to the residual solvent peak.
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Electronic Circular Dichroism (ECD) Spectroscopy

e Instrument: Jasco J-710 circular dichroism spectrometer or similar.[1]

o Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g.,
methanol) to a concentration that gives a suitable absorbance in the UV-Vis region.

o Data Acquisition: The ECD spectrum is recorded over a specific wavelength range (e.g., 200-
400 nm).

» Data Analysis: The sign and intensity of the Cotton effects in the ECD spectrum are
compared with those of known related compounds or with theoretically calculated spectra to
determine the absolute configuration of the stereocenters.

Structural Relationships and Connectivity

The following diagram illustrates the key structural features and the connectivity of the three
epicatechin units in Cinnamtannin B1 as determined by NMR spectroscopy.

Unit | (Top)

C2p-0O-C7 (A—type)fC4B—C8 (A-type)

Click to download full resolution via product page
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Figure 2. Interflavan linkages in Cinnamtannin B1.

This in-depth guide provides a foundational understanding of the structural elucidation and
stereochemistry of Cinnamtannin B1. The detailed experimental protocols and compiled data
serve as a valuable resource for researchers in natural product chemistry, pharmacology, and
drug development who are working with this or structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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